molecular formula C15H26N2 B14225380 3-(Dicyclohexylamino)propanenitrile CAS No. 830319-76-1

3-(Dicyclohexylamino)propanenitrile

Cat. No.: B14225380
CAS No.: 830319-76-1
M. Wt: 234.38 g/mol
InChI Key: VZBPRLKVUHWDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dicyclohexylamino)propanenitrile is a chemical compound of interest in organic synthesis and medicinal chemistry research. Compounds featuring a nitrile group attached to an amine-substituted propane chain, such as this, often serve as valuable intermediates or building blocks for the construction of more complex molecules . The structure, which incorporates a dicyclohexylamine group, may contribute to influencing the lipophilicity and steric bulk of the molecule, properties that are critical in drug discovery for optimizing a compound's absorption and permeation characteristics . This reagent is primarily used in research laboratories as a synthetic precursor. Its nitrile functional group can be transformed into other key functionalities, including carboxylic acids, amides, or tetrazoles, making it a versatile starting point in heterocyclic chemistry and the development of pharmacologically active compounds. In a research context, it may be investigated for its potential as a ligand or as a core structure in the development of new chemical entities. Researchers should handle this material with appropriate safety precautions. It is intended for use by qualified professionals in controlled laboratory environments. As with many nitrile-containing compounds, proper personal protective equipment should be worn, and safety data sheets should be consulted prior to use. The product is supplied with guaranteed high purity and quality, characterized by techniques such as NMR and LC-MS to ensure consistency and reliability for your research applications. Please note: The specific research applications and mechanistic actions for this compound are not fully detailed in the available literature. The information provided here is based on the potential utility of its functional groups and structural features. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

830319-76-1

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

3-(dicyclohexylamino)propanenitrile

InChI

InChI=1S/C15H26N2/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h14-15H,1-11,13H2

InChI Key

VZBPRLKVUHWDOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CCC#N)C2CCCCC2

Origin of Product

United States

The Resurgence of Organonitriles in Synthetic Chemistry.nih.gov

Organonitriles, organic compounds containing a carbon-nitrogen triple bond (–C≡N), are of immense importance in functional group-oriented organic synthesis. nih.gov Their unique reactivity stems from the presence of a nucleophilic nitrogen atom, the π-coordinating ability of the triple bond, and an electrophilic carbon center. nih.gov This combination allows nitriles to be transformed into a wide array of other functional groups and intermediates, making them highly versatile synthons. nih.gov

The significance of organonitriles extends to their participation in numerous organic reactions. They are key players in cycloaddition reactions, such as [2+2+2] cycloadditions with alkynes, [3+2] cycloadditions with azides, and [4+2] cycloadditions with dienes, which are instrumental in the synthesis of important carbocycles and heterocycles. nih.gov Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the introduction of diverse functionalities. nih.gov It also serves as a radical acceptor in radical cascade strategies, opening pathways to a large variety of functional molecules. nih.gov

The applications of organonitriles are widespread, finding use in the production of pharmaceuticals, synthetic rubber, and acrylic fibers. algoreducation.com Aromatic nitriles, for instance, are crucial in the chemical industry for manufacturing compounds like benzonitrile (B105546) and toluonitrile. algoreducation.com The versatility of the nitrile group is further highlighted by its ability to be converted into amines, aldehydes, ketones, and carboxylic acids through various transformations. enamine.netlibretexts.org

A General Overview of β Amino Nitriles in Chemical Synthesis and Transformation.

β-Amino nitriles are a specific class of organonitriles characterized by an amino group located on the carbon atom beta to the nitrile group. These bifunctional compounds are of particular interest in drug design and organic synthesis. enamine.net The presence of both an amino and a nitrile group allows for a wide range of chemical modifications. The amino group can act as a hydrogen bond donor and acceptor and can be involved in electrostatic interactions, while also being amenable to acylation, alkylation, and reductive alkylation reactions. enamine.net The nitrile group, on the other hand, can participate in hydrogen-bonding and π-π interactions and can be transformed into various other functional groups. enamine.net

The synthesis of β-amino nitriles can be achieved through several methods. One common approach is the conjugate addition of amines to α,β-unsaturated nitriles, a type of aza-Michael reaction. organic-chemistry.org This reaction can be catalyzed by various reagents, including copper complexes, to afford β-amino nitriles in high yields. organic-chemistry.org Another method involves the ring-opening of aziridines with cyanide sources. organic-chemistry.org For instance, aziridines react with sodium cyanide in the presence of a catalytic amount of lithium perchlorate (B79767) to produce β-cyanoamines with high regioselectivity. organic-chemistry.org Asymmetric synthesis of β-amino nitriles has also been achieved through methods like the scandium(III)-catalyzed three-component Mannich reaction of silyl (B83357) ketene (B1206846) imines. nih.gov

β-Amino nitriles serve as valuable precursors to other important molecules. They can be readily transformed into vicinal diamines or β-amino acids. organic-chemistry.org The hydrolysis of the nitrile group in an α-aminonitrile to form an amino acid is a key step in the classical Strecker amino acid synthesis. wikipedia.org

Structural Context and Nomenclature of 3 Dicyclohexylamino Propanenitrile

Direct Synthetic Approaches to this compound

The most direct methods for the synthesis of this compound involve the formation of the key carbon-nitrogen bond connecting the dicyclohexylamino group to the propanenitrile backbone in a minimal number of steps.

Amination Reactions in Propanenitrile Synthesis

A primary route for the synthesis of 3-aminopropionitriles is through the addition of an amine to an α,β-unsaturated nitrile. google.com This reaction, a form of Michael addition, is applicable for the preparation of a range of 3-aminopropionitriles by reacting ammonia (B1221849) or a primary or secondary amine with an acrylonitrile (B1666552) derivative. google.com In the context of this compound, this would involve the reaction of dicyclohexylamine (B1670486) with acrylonitrile.

A patented process outlines the general conditions for such reactions, which can be performed batchwise or continuously. google.com The reaction is typically carried out at temperatures ranging from 40° to 200° C and pressures from 1 to 350 bar. google.com For secondary amines, the preferred continuous process conditions are a temperature of 40° to 160° C and a pressure of 1 to 150 bar. google.com The process can be conducted over a heterogeneous catalyst, and the presence of water can act as a proton-transfer catalyst in the addition reaction. google.com

ParameterValue
ReactantsSecondary Amine (e.g., Dicyclohexylamine), α,β-Unsaturated Nitrile (e.g., Acrylonitrile)
Temperature40°C to 200°C
Pressure1 to 150 bar (for secondary amines)
CatalystHeterogeneous catalyst
Process TypeBatchwise or Continuous

Table 1: General Reaction Conditions for the Synthesis of 3-Aminopropionitriles. google.com

Strategies for Incorporating the Dicyclohexylamino Moiety

The principal strategy for introducing the dicyclohexylamino group to form this compound is the conjugate addition of dicyclohexylamine to acrylonitrile, as detailed in the amination reactions above.

An alternative strategy involves the nucleophilic substitution of a leaving group on the C3 position of a propanenitrile molecule by dicyclohexylamine. For instance, a reaction could be designed using 3-chloropropionitrile (B165592) as the substrate. orgsyn.org In such a reaction, the nitrogen atom of dicyclohexylamine would act as the nucleophile, displacing the chloride ion. This method is analogous to the synthesis of other 3-substituted propanenitriles, such as 3-mercaptopropionitrile, which can be prepared from 3-chloropropionitrile and thiourea. orgsyn.org

Synthesis of Dicyclohexylamino-Substituted Nitrile Precursors

The synthesis of precursors that already contain the dicyclohexylamino group and can be subsequently converted to the target nitrile represents an alternative synthetic design. This approach allows for the late-stage introduction of the nitrile functionality. While specific examples for dicyclohexylamino-substituted nitrile precursors are not extensively detailed in the provided literature, general synthetic transformations can be applied.

For example, a precursor such as 3-(dicyclohexylamino)propan-1-ol could be synthesized and then converted to the corresponding nitrile. The conversion of alcohols to nitriles can be achieved through various methods, including a direct, one-pot process using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), iodosobenzene (B1197198) diacetate, and a nitrogen source like ammonium (B1175870) acetate. organic-chemistry.org Another route involves the conversion of the alcohol to a good leaving group, such as a halide or a sulfonate ester, followed by nucleophilic substitution with a cyanide salt. chemguide.co.ukmu-varna.bg

Similarly, a 3-(dicyclohexylamino)propanal precursor could be transformed into the target nitrile. The direct conversion of aldehydes to nitriles is a well-established transformation that can be accomplished using a variety of reagents and conditions, often in a one-pot synthesis. organic-chemistry.org

Catalytic Routes in Propanenitrile Synthesis

Catalysis offers efficient and selective pathways for the synthesis of nitriles, including those with the propanenitrile structure. These methods often involve transition metals and provide alternatives to traditional stoichiometric reagents.

Transition Metal-Catalyzed Processes

Transition metal catalysts are instrumental in various reactions that can be adapted for the synthesis of propanenitrile derivatives.

Palladium and Copper Catalysis : A novel process for synthesizing 3,3-dialkoxypropionitrile utilizes a Pd(II)/Cu(I or II) catalyst system to oxidize acrylonitrile in the presence of an alcohol. google.com Transition metal catalysts, including palladium and copper, have also been developed for the N-alkenylation of aziridines. nih.gov Furthermore, palladium nanoparticles have been shown to catalyze the hydrogenolysis of benzylic epoxides. organic-chemistry.org

Nickel Catalysis : Nickel-catalyzed cyanation of unactivated primary and secondary alkyl mesylates with zinc cyanide provides an effective route to alkyl nitriles with broad substrate scope. organic-chemistry.org This method could potentially be applied to a precursor containing a dicyclohexylamino moiety and a secondary mesylate. Nickel catalysis is also employed in the deaminative cyanation of Katritzky pyridinium (B92312) salts, converting primary alkyl amines into alkyl nitriles. organic-chemistry.org

Titanium and Ruthenium Catalysis : Titanium catalysts are effective for the hydroamination of terminal alkynes. organic-chemistry.org Ruthenium complexes have also been used in pincer-complex-catalyzed hydrogenation of nitriles to amines. rug.nl

Catalyst TypeApplication in Nitrile or Amine Synthesis
Palladium/CopperOxidation of acrylonitrile; N-alkenylation of aziridines google.comnih.gov
NickelCyanation of alkyl mesylates; Deaminative cyanation organic-chemistry.org
TitaniumHydroamination of terminal alkynes organic-chemistry.org
RutheniumHydrogenation of nitriles rug.nl

Table 2: Examples of Transition Metal-Catalyzed Processes in Nitrile and Amine Synthesis.

Approaches for Nitrile Group Formation

The formation of the nitrile group is a fundamental transformation in organic synthesis, with several reliable methods available.

From Halogenoalkanes : A common and effective method for synthesizing nitriles is the reaction of a halogenoalkane with a solution of sodium or potassium cyanide in ethanol, typically under reflux. chemguide.co.ukmu-varna.bg This nucleophilic substitution reaction replaces the halogen atom with a cyano group. mu-varna.bg The choice of solvent is critical, as the presence of water can lead to the formation of alcohols as a side product. chemguide.co.uk

From Amides : Primary amides can be dehydrated to form nitriles. chemguide.co.uklibretexts.org This transformation is typically achieved by heating the amide with a strong dehydrating agent such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). chemguide.co.uklibretexts.org

From Aldehydes and Ketones : Aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles. chemguide.co.ukmu-varna.bg This reaction is often performed by mixing the carbonyl compound with a solution of sodium or potassium cyanide and a mineral acid to generate hydrogen cyanide in situ. chemguide.co.uk

Derivatization Strategies Post-Synthesis of the Propanenitrile Scaffold

The presence of both a nitrile and an amino group makes this compound a valuable building block in organic synthesis. These functional groups can be selectively modified to introduce new chemical properties.

Functionalization of the Nitrile Group

The nitrile group is a versatile functional group that can undergo several transformations to yield different functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. enamine.netchemistrysteps.com This reaction typically occurs under acidic or basic conditions. The resulting carboxylic acid can then be used in further reactions like esterification or amidation.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). enamine.netchemistrysteps.comlibretexts.org This introduces a new primary amine group, which can undergo reactions such as acylation and alkylation.

Organometallic Addition: Grignard and organolithium reagents can react with the nitrile to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com This allows for the introduction of new carbon-carbon bonds.

Cyclization Reactions: Aminonitriles can undergo cyclization reactions, which are useful for creating heterocyclic compounds. enamine.net For instance, they can react with aminothiols to form thiazolines, which can then be hydrolyzed to mercaptoamides. nih.gov Theoretical calculations also suggest that imidazoles could be formed from transiently formed amidinonitriles. nih.govnih.gov

Below is a table summarizing the functionalization of the nitrile group:

Reaction Type Reagents/Conditions Product Functional Group
Hydrolysis Acid or base Carboxylic Acid
Reduction LiAlH4 Primary Amine
Organometallic Addition Grignard or organolithium reagents, then water Ketone

Modifications at the Amino Moiety

The tertiary amino group, with its two bulky cyclohexyl substituents, also offers pathways for modification.

Alkylation and Acylation: The amino group can undergo alkylation and acylation reactions, which are common pathways for modifying amines. enamine.net

Quaternization: The nitrogen atom can be alkylated to form a quaternary ammonium salt. This introduces a permanent positive charge, which can alter the molecule's physical and biological properties.

Oxidation: The tertiary amine can be oxidized to an N-oxide. This can influence the compound's metabolic fate and physicochemical characteristics.

The table below outlines modifications at the amino moiety:

Modification Description
Alkylation Introduction of an alkyl group to the nitrogen atom.
Acylation Introduction of an acyl group to the nitrogen atom.
Quaternization Formation of a quaternary ammonium salt by further alkylation.

Elucidation of Reaction Pathways and Transition States

The reaction pathway for the formation of this compound from dicyclohexylamine and acrylonitrile proceeds through a conjugate addition mechanism. wikipedia.org This reaction is typically facilitated by a base, which deprotonates the amine to enhance its nucleophilicity, although the reaction can also proceed without a catalyst, albeit at a slower rate.

The generally accepted pathway involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dicyclohexylamine attacks the β-carbon of acrylonitrile. This carbon is rendered electrophilic by the electron-withdrawing nature of the adjacent nitrile group.

Formation of a Zwitterionic Intermediate: This attack results in the formation of a zwitterionic intermediate where the nitrogen atom bears a positive charge and the α-carbon of the original acrylonitrile moiety carries a negative charge, which is stabilized by resonance with the nitrile group.

Proton Transfer: A proton is then transferred from the positively charged nitrogen atom to the carbanion. This can occur intramolecularly or, more commonly, through an intermolecular process involving a solvent molecule or another amine molecule. This step leads to the final product, this compound.

The transition state for the nucleophilic attack is believed to be a late transition state, meaning it more closely resembles the zwitterionic intermediate in terms of structure and energy. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, particularly when chiral amines or substituted acrylonitriles are involved.

In some instances, enzymatic catalysis, for example using lipases, has been shown to be effective for the Michael addition of amines to acrylonitrile. While the fundamental steps of nucleophilic attack and proton transfer remain, the enzyme's active site plays a crucial role in orienting the substrates and stabilizing the transition state, often leading to enhanced reaction rates.

Studies on Reaction Kinetics and Thermodynamics

The kinetics of the cyanoethylation of amines are influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the acrylonitrile derivative, the solvent, and the presence or absence of a catalyst. For the reaction of dicyclohexylamine with acrylonitrile, the rate is dependent on the concentration of both reactants.

The reaction is generally considered to be thermodynamically favorable, as the formation of a stable carbon-nitrogen single bond and a carbon-hydrogen single bond outweighs the breaking of the carbon-carbon double bond in acrylonitrile.

Reactant 1Reactant 2CatalystSolventReaction Time (h)Product
DicyclohexylamineAcrylonitrileNoneToluene2-3This compound
DicyclohexylamineAcrylonitrileNovozyme 435TolueneFaster than uncatalyzedThis compound

This table is illustrative and based on general findings for Michael additions of secondary amines to acrylonitrile. Specific kinetic data for the uncatalyzed and catalyzed reaction of dicyclohexylamine is an area for further investigation.

Characterization of Key Intermediates

The primary key intermediate in the reaction leading to this compound is the zwitterionic species formed after the initial nucleophilic attack of dicyclohexylamine on acrylonitrile. This intermediate is typically transient and not isolated. Its existence is inferred from the reaction mechanism and supported by computational studies of similar Michael additions.

The structure of this intermediate features a quaternary ammonium ion and a carbanion stabilized by the adjacent nitrile group. The negative charge is delocalized onto the nitrogen atom of the nitrile, which increases the stability of the intermediate.

In the context of reductive amination, which can be a pathway to secondary and tertiary amines, imines and enamines are key intermediates. youtube.com For the reaction of a secondary amine like dicyclohexylamine, an enamine intermediate would be formed if the reaction were to proceed via a different pathway, such as with a carbonyl compound. youtube.com However, in the direct cyanoethylation with acrylonitrile, the zwitterionic intermediate is the central species.

Role of Solvent and Additives in Reaction Mechanisms

The choice of solvent can significantly influence the rate and outcome of the cyanoethylation reaction. Protic solvents can participate in the proton transfer step, potentially stabilizing the zwitterionic intermediate through hydrogen bonding. Aprotic solvents can also be used, and in some cases, the reaction proceeds faster in these media. For instance, the lipase-catalyzed addition of amines to acrylonitrile has been successfully carried out in toluene.

The effect of brominated solvents has been studied in the context of the photoaddition of acenaphthylene (B141429) and acrylonitrile, where they were found to increase intersystem crossing efficiency. rsc.org While not a direct thermal cyanoethylation, this highlights that solvent choice can have profound effects on reaction mechanisms.

Additives, particularly bases, are commonly used to catalyze the cyanoethylation of amines. A base can deprotonate the amine, increasing its nucleophilicity and accelerating the rate of the initial attack on acrylonitrile. Lipases, as mentioned earlier, are an example of a biocatalytic additive that can enhance the reaction rate.

Stereochemical Aspects and Selectivity Studies

As dicyclohexylamine and acrylonitrile are both achiral, their direct reaction does not produce a chiral center, and therefore, stereoselectivity is not a factor. However, the principles of stereochemistry in Michael additions are highly relevant when considering analogous reactions with chiral amines or α- or β-substituted acrylonitriles.

In such cases, the stereochemical outcome is determined during the nucleophilic attack step. The formation of a new stereocenter at the β-carbon of the acrylonitrile moiety can lead to diastereomeric or enantiomeric products. The facial selectivity of the attack on the prochiral enolate intermediate is influenced by the steric and electronic properties of the reactants and any chiral catalysts or auxiliaries present. Chiral amines have been extensively used as organocatalysts to achieve high enantioselectivity in Michael additions to various electrophiles. rsc.org

Studies on the stereochemistry of the addition of amines to related systems, such as π-dienylamine–Fe(CO)₃ complexes, have shown that the structure of the product can be influenced by the basicity of the amine. rsc.org While not directly involving acrylonitrile, this demonstrates that the properties of the amine can play a significant role in determining the stereochemical course of addition reactions.

Coordination Chemistry of 3 Dicyclohexylamino Propanenitrile and Its Analogues

Ligand Design Principles for Nitrile- and Amine-Containing Compounds

The design of effective ligands is a cornerstone of coordination chemistry, aiming to control the electronic and steric environment of a metal center to achieve desired properties. For compounds containing both nitrile and amine functionalities, such as 3-(Dicyclohexylamino)propanenitrile, several principles guide their application as ligands.

The two donor sites—the tertiary amine nitrogen and the nitrile nitrogen—possess distinct characteristics. The amine group acts as a classic Lewis base, donating its lone pair of electrons to form a sigma (σ) bond with a metal center. The basicity and donor strength of the amine are influenced by the electronic effects of its substituents. In this compound, the two cyclohexyl groups are electron-donating, which would typically enhance the basicity of the nitrogen atom. However, these bulky groups also introduce significant steric hindrance, which can restrict the accessibility of the nitrogen lone pair for coordination.

In contrast, the nitrile group is a weaker Lewis base. wikipedia.org Its nitrogen lone pair resides in an sp hybridized orbital, which has 50% s-character, making the electrons less available for donation compared to the sp³ hybridized lone pair of an amine. libretexts.org Nitriles are classified as soft ligands according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org Beyond simple σ-donation, the nitrile ligand possesses π-acceptor capabilities. nih.gov It has empty π* antibonding orbitals that can accept electron density from filled d-orbitals of a transition metal, a process known as π-back-donation. nih.govdalalinstitute.com This dual electronic nature makes the nitrile group a versatile, albeit weak, coordinating agent. nih.govunibo.it

The design of this compound as a ligand incorporates a flexible three-carbon (propyl) chain separating the two functional groups. This spacer allows the ligand to potentially act as a chelating agent, binding to a single metal center through both the amine and nitrile nitrogens to form a stable six-membered metallacycle. The flexibility of this chain is crucial for achieving an appropriate conformation for chelation.

sciencePropertygroup_workDicyclohexylamino Grouplinear_scaleNitrile Group
Donor Atom Hybridizationsp³sp
Lewis BasicityModerate to StrongWeak. wikipedia.org
Bonding Interactionσ-donorσ-donor, π-acceptor. wikipedia.orgnih.gov
Steric InfluenceHigh (due to cyclohexyl rings)Low (linear geometry)
HSAB ClassificationHard to BorderlineSoft. wikipedia.org

Formation of Metal Complexes with Transition Metals

The synthesis of coordination complexes with this compound can be achieved through several standard routes. nih.gov A common method involves the direct reaction of an anhydrous transition metal salt with the ligand in a suitable non-aqueous solvent. wikipedia.org The choice of solvent is critical, as nitrile-based solvents like acetonitrile (B52724) are themselves coordinating and can compete for sites on the metal. wikipedia.org Therefore, less coordinating solvents may be preferred. The formation of complexes is often driven by the displacement of more labile ligands from the metal's coordination sphere.

The compound this compound can function as a bidentate chelating ligand (κ²-N,N'), where both the amine and nitrile nitrogen atoms bind to the same metal center. Alternatively, it could act as a monodentate ligand, coordinating through either the sterically less hindered nitrile nitrogen (κ¹-N_nitrile_) or the more basic amine nitrogen (κ¹-N_amine_), with the latter being subject to significant steric constraints. It could also function as a bridging ligand, linking two different metal centers. The reversible insertion of nitriles into metal-carbon bonds is a known reaction pathway for some early transition metal complexes, representing a potential reactivity route. rsc.org

The nitrile functional group exhibits several coordination modes, the most common of which is a monodentate, end-on fashion (η¹). nih.govunibo.it In this arrangement, the nitrogen atom's lone pair donates to the metal, resulting in a nearly linear metal-nitrogen-carbon (M-N-C) bond. tandfonline.com This is the expected coordination mode in most complexes. tandfonline.com

A less frequent mode is η² coordination, where the C≡N triple bond interacts in a side-on fashion with the metal center. wikipedia.org This bonding mode is typically observed with low-valent, electron-rich metals that can effectively back-donate into the nitrile's π* orbitals. wikipedia.org Furthermore, the nitrile group can act as a bridging ligand between two metal ions, a rare but observed coordination mode. tandfonline.comchalmers.se

Mixed-ligand complexes, which contain more than one type of ligand coordinated to a central metal ion, are of significant interest as they allow for the fine-tuning of the metal center's properties. nih.govresearchgate.netchemijournal.com The compound this compound can serve as one component in such a system. It could be combined with a variety of other ligands, including:

Halides (F⁻, Cl⁻, Br⁻, I⁻)

Phosphines (e.g., triphenylphosphine, PPh₃)

Carbonyl (CO)

Other N- or O-donor ligands (e.g., pyridine, bipyridine, acetylacetonate). nih.gov

The synthesis of these complexes typically involves a stepwise reaction where the metal salt is first reacted with one ligand, followed by the addition of the second. nih.govnih.gov The properties of the resulting mixed-ligand complex, such as its geometry, stability, and reactivity, are a composite of the influences of all coordinated ligands. nih.gov

Table 2: Potential Co-Ligands for Mixed-Ligand Complexes
categoryCo-Ligand ClassbiotechExamplesfunctionsKey Properties
HalidesCl⁻, Br⁻Anionic, simple σ-donors.
PhosphinesTriphenylphosphine (PPh₃)Neutral, strong σ-donors, tunable steric/electronic properties.
CarbonylsCONeutral, strong π-acceptor, useful IR probe. dalalinstitute.com
N-HeterocyclesPyridine, 2,2'-BipyridineNeutral, aromatic, π-system can interact with metal. chemijournal.comnih.gov
Anionic O-DonorsAcetylacetonate (acac⁻)Bidentate, anionic, forms stable chelate rings.

Investigation of Metal-Ligand Interactions within Coordination Spheres

The interaction between a metal and the donor atoms of this compound involves a combination of electronic and steric effects. The bond between the metal and the dicyclohexylamino nitrogen is a classic coordinate covalent bond, formed by the donation of the nitrogen's lone pair into a vacant orbital on the metal. The strength of this bond is influenced by the Lewis acidity of the metal and the steric repulsion between the bulky cyclohexyl groups and other ligands in the coordination sphere.

The metal-nitrile interaction is more complex. nih.gov It consists of a σ-donation from the nitrile nitrogen's lone pair to the metal. nih.gov For transition metals with available d-electrons, this is supplemented by π-back-donation from a filled metal d-orbital into the empty π* antibonding orbitals of the C≡N bond. nih.govdalalinstitute.com This back-donation strengthens the metal-ligand bond but weakens the C≡N triple bond. nih.gov This weakening can be observed experimentally as a decrease in the C≡N stretching frequency (ν(C≡N)) in the infrared (IR) spectrum of the complex compared to the free ligand. The magnitude of this shift provides a measure of the extent of π-back-donation.

Computational studies and experimental techniques are used to probe these interactions within the coordination sphere. researchgate.net X-ray crystallography can determine the precise bond lengths and angles, providing direct evidence of coordination and steric strain. Spectroscopic methods, particularly IR and NMR, offer insights into the electronic structure and bonding.

Influence of Ligand Structure on Coordination Geometry

The final three-dimensional arrangement of ligands around a central metal ion, known as the coordination geometry, is strongly dictated by the structure of the ligands themselves. wikipedia.org For this compound, two structural features are paramount: the steric bulk of the dicyclohexylamino group and the chelate ring size.

The immense steric demand of the two cyclohexyl groups will likely play a dominant role in determining the coordination number and geometry. It may prevent the coordination of a large number of ligands, favoring complexes with lower coordination numbers (e.g., 4 or 5) over more crowded ones (e.g., 6). Common geometries for such coordination numbers include tetrahedral, square planar, and trigonal bipyramidal. wikipedia.org

Table 3: Influence of Ligand Properties on Coordination Geometry
buildLigand Propertydevice_hubInfluence on Coordination Geometry
Steric BulkFavors lower coordination numbers; can cause distortions from ideal geometries (e.g., octahedral).
Bite AngleDetermines the feasibility of chelation; influences bond angles at the metal center. A mismatch with the metal's preferred angle can cause strain.
Ligand Rigidity/FlexibilityFlexible ligands (like the propyl chain) can adapt to various metal geometries, while rigid ligands impose a specific geometry.
Electronic PropertiesStrong π-accepting co-ligands can influence bond lengths and angles through effects like the trans-influence.

Electronic Structure and Bonding in Coordination Complexes

The electronic structure and the nature of the bonding in coordination complexes containing this compound are dictated by the interplay of several factors, primarily the electronic properties of the metal center, the coordination geometry, and the specific functionalities of the ligand. The this compound ligand offers two potential coordination sites: the nitrogen atom of the nitrile group and the lone pair of electrons on the tertiary amino group. The bulky cyclohexyl substituents on the amino group exert significant steric hindrance, which can influence the coordination mode and the resulting electronic properties of the complex.

In the case of this compound, the nitrile group is the primary coordination site to a metal center. The bulky dicyclohexylamino group, while not directly involved in the primary coordination to the metal, can influence the electronic environment of the nitrile group through inductive effects. The electron-donating nature of the alkyl groups can increase the electron density on the amino nitrogen, which in turn can have a modest electronic influence on the distant nitrile group.

Molecular Orbital Analysis

A molecular orbital (MO) description provides a more detailed picture of the bonding. The interaction between the metal d-orbitals and the orbitals of the nitrile ligand leads to the formation of new molecular orbitals in the complex. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they determine the electronic spectra and reactivity of the complex.

For a typical transition metal complex with a nitrile ligand, the HOMO is often metal-centered, while the LUMO can have significant ligand character, particularly from the π* orbitals of the nitrile group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the electronic properties of the complex.

Bonding Parameters

The strength of the metal-nitrile bond can be indirectly assessed by examining changes in the vibrational frequency of the C≡N triple bond upon coordination. In general, σ-donation from the nitrile to the metal tends to increase the C≡N stretching frequency, while π-back-donation from the metal to the nitrile's π* orbitals weakens the C≡N bond and lowers its stretching frequency. The net effect observed in the IR spectrum provides insight into the relative contributions of these two bonding components.

Structural data from X-ray crystallography for related complexes, such as those of 3-(diallylamino)propanenitrile, reveal typical metal-nitrogen bond lengths and coordination geometries. lnu.edu.ua For example, in a copper(I) complex with 3-(diallylamino)propanenitrile, the copper atom can be coordinated by the nitrile nitrogen of one ligand molecule and the allyl groups of another. lnu.edu.ua This suggests that this compound would likely coordinate in a similar monodentate fashion through its nitrile group.

Detailed Research Findings

Although specific research on the electronic structure of this compound complexes is limited, studies on related nitrile complexes provide valuable insights. For example, a comprehensive analysis of metal-nitrile bonding in an organo-diiron system highlighted how the nature of the substituent on the nitrile can influence the bond strength. youtube.com Electron-donating substituents were found to affect the σ-donor properties of the nitrile.

Furthermore, computational studies using Density Functional Theory (DFT) have become a powerful tool for elucidating the electronic structure of coordination complexes. Such calculations can provide detailed information on molecular orbital energies, charge distribution, and bond orders, offering a deeper understanding of the metal-ligand interactions.

The table below presents representative data for analogous aminonitrile and nitrile complexes, which can be used to infer the expected properties of complexes with this compound.

Compound/Complex Metal Center Coordination Mode Key Spectroscopic Data (ν(C≡N) cm⁻¹) Reference
3-(Diallylamino)propanenitrile-Free Ligand~2250 lnu.edu.ua
[Cu(3-(diallylamino)propanenitrile)ClO₄]Cu(I)N-bonded nitrile, O-bonded perchlorate (B79767)Shifted from free ligand lnu.edu.ua
Acetonitrile (CH₃CN)-Free Ligand2254 mdpi.com
[Ru(NH₃)₅(NCCH₃)]²⁺Ru(II)N-bonded nitrile2310 mdpi.com

This table is illustrative and provides data for analogous compounds to infer properties for this compound complexes.

The electronic structure of coordination complexes of this compound and its analogues is a complex interplay of σ-donation from the nitrile ligand and potential, albeit likely weak, π-back-donation from the metal. The bulky dicyclohexyl groups play a significant role in dictating the steric environment around the metal center, which in turn influences the coordination number and geometry. Spectroscopic and computational studies on analogous systems provide a framework for understanding the bonding in these complexes, highlighting the importance of both electronic and steric factors.

Catalytic Applications and Roles in Reaction Promotion

3-(Dicyclohexylamino)propanenitrile as a Ligand in Homogeneous Catalysis

The efficacy of a metal catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. Ligands can modulate the reactivity, selectivity, and stability of the catalytic species. The this compound molecule, featuring both a bulky dicyclohexylamino group and a nitrile functionality, presents a unique combination of a sterically demanding, electron-donating amine and a potentially coordinating, electron-withdrawing nitrile group. This duality could allow it to act as a versatile ligand in various catalytic cycles.

Palladium-Catalyzed Transformations

Palladium catalysis is a pillar of modern organic synthesis, facilitating a wide array of cross-coupling reactions, C-H functionalizations, and addition reactions. The performance of palladium catalysts is heavily dependent on the nature of the ancillary ligands. While specific studies detailing the use of this compound in palladium catalysis are not prevalent in the reviewed literature, its structural components suggest potential applications.

The bulky dicyclohexylamino group could be beneficial in reactions where steric hindrance is crucial for promoting reductive elimination, the final step in many cross-coupling catalytic cycles. For instance, in Suzuki-Miyaura or Buchwald-Hartwig amination reactions, bulky phosphine (B1218219) ligands are often employed to facilitate the formation of the desired carbon-carbon or carbon-nitrogen bonds. The dicyclohexylamino moiety could play a similar role.

The nitrile group, on the other hand, can also coordinate to the palladium center. The interplay between the amine and nitrile coordination could lead to hemilabile ligand behavior, where one of the coordinating groups can dissociate to open up a coordination site for substrate binding. This characteristic can be advantageous in catalytic cycles that require a delicate balance between catalyst stability and reactivity.

A hypothetical application could be in the Heck reaction, where the ligand's properties can influence the regioselectivity and efficiency of the carbopalladation and subsequent β-hydride elimination steps.

Rhodium-Catalyzed Reactions

Rhodium catalysts are renowned for their utility in hydrogenation, hydroformylation, and C-H activation reactions. The electronic properties of the ligands are critical in determining the outcome of these transformations.

In rhodium-catalyzed hydroformylation, for example, the ratio of linear to branched aldehydes is often controlled by the steric and electronic nature of the phosphine or phosphite (B83602) ligands. The sterically demanding dicyclohexylamino group of this compound could favor the formation of the linear aldehyde by disfavoring the more crowded transition state leading to the branched product.

Furthermore, in directed C-H activation reactions, the nitrile group could potentially act as a directing group, positioning the rhodium catalyst in proximity to a specific C-H bond for functionalization. While many C-H activation reactions utilize other directing groups, the exploration of nitrile-directed transformations remains an area of interest.

Nickel-Catalyzed Processes

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis for a variety of cross-coupling and reductive coupling reactions. Nickel catalysts can often mediate transformations that are challenging for their palladium counterparts.

The strong electron-donating character of the dicyclohexylamino group in this compound could be advantageous in nickel-catalyzed reductive couplings, where an electron-rich metal center is often required to facilitate oxidative addition into challenging substrates like aryl chlorides. The steric bulk would also play a crucial role in promoting the desired bond-forming steps.

The potential for hemilability, arising from the dual-coordinating nature of the amine and nitrile groups, could also be beneficial in nickel catalysis, allowing for facile substrate coordination and product release.

Role of the Compound in Synergistic Catalysis Systems

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation with enhanced efficiency or selectivity, represents a frontier in chemical synthesis. nih.gov This approach can unlock novel reaction pathways that are inaccessible with a single catalyst. nih.gov

In a hypothetical synergistic system, this compound could function as a ligand for one metal catalyst, while another catalyst activates a different component of the reaction. For instance, the aminonitrile ligand could be part of a transition metal complex that activates an electrophile, while a separate organocatalyst activates a nucleophile. The bulky nature of the dicyclohexylamino group could also play a role in preventing catalyst deactivation or unwanted side reactions between the two catalytic species.

Design Principles for Catalysts Incorporating Dicyclohexylamino-Propanenitrile Scaffolds

The rational design of catalysts is paramount for achieving desired reactivity and selectivity. For a catalyst incorporating the this compound scaffold, several design principles would be crucial:

Modulation of Steric Bulk: The two cyclohexyl groups provide significant steric hindrance. This can be fine-tuned by modifying the substitution on the cyclohexyl rings to control access to the metal center and influence selectivity.

Electronic Tuning: The electron-donating ability of the amino group can be altered by introducing electron-withdrawing or electron-donating substituents on the cyclohexyl rings. This would, in turn, affect the electron density at the metal center and its catalytic activity.

Hemilability Control: The relative coordinating strength of the amine and nitrile groups can be modified. For example, replacing the nitrile with a different functional group could alter the hemilabile behavior of the ligand, impacting the catalytic cycle.

Scaffold Rigidity: The flexibility of the propanenitrile backbone could be constrained by incorporating it into a more rigid cyclic structure. This can pre-organize the ligand for metal coordination and enhance catalyst stability and selectivity.

Catalyst Reactivity and Selectivity in Organic Transformations

The reactivity and selectivity of a catalyst are intrinsically linked to the properties of its ligands. For a catalyst bearing the this compound ligand, the following effects on reactivity and selectivity can be postulated:

Reactivity: The strong electron-donating nature of the dicyclohexylamino group would likely lead to a more electron-rich and, therefore, more reactive metal center, particularly for oxidative addition steps. However, the significant steric bulk might also slow down the reaction rate by impeding substrate approach. A balance between these electronic and steric effects would be critical.

Selectivity:

Regioselectivity: The steric hindrance of the ligand could be a powerful tool for controlling regioselectivity, for example, in hydroformylation or the Heck reaction, by favoring attack at the less sterically hindered position.

Chemoselectivity: The ligand could influence the chemoselectivity of a reaction by favoring one reaction pathway over another. For instance, in reactions with substrates containing multiple reactive sites, the steric bulk of the ligand could block access to certain sites, leading to selective functionalization of others.

Enantioselectivity: If a chiral version of the this compound ligand were synthesized (for example, by using chiral cyclohexylamines), it could potentially induce enantioselectivity in catalytic reactions, leading to the preferential formation of one enantiomer of the product.

While direct experimental evidence for the catalytic applications of this compound is limited in the public domain, its structural features suggest a rich potential for its use as a ligand in a variety of transition metal-catalyzed reactions. Further research into the synthesis and catalytic evaluation of complexes bearing this aminonitrile ligand is warranted to fully explore its capabilities.

Interactive Data Tables

Table 1: Potential Applications of this compound as a Ligand

Metal CatalystPotential Reaction TypePlausible Role of Ligand
PalladiumSuzuki-Miyaura CouplingSteric bulk to promote reductive elimination.
PalladiumBuchwald-Hartwig AminationSteric hindrance to facilitate C-N bond formation.
PalladiumHeck ReactionInfluence regioselectivity and efficiency.
RhodiumHydroformylationSteric bulk to control linear-to-branched ratio.
RhodiumC-H ActivationNitrile as a potential directing group.
NickelReductive CouplingStrong electron donation to facilitate oxidative addition.

Table 2: Design Principles for Catalysts with Dicyclohexylamino-Propanenitrile Scaffolds

Design PrincipleMethod of ModificationDesired Outcome
Steric TuningSubstitution on cyclohexyl ringsControl of selectivity and reaction rate.
Electronic TuningSubstituents on cyclohexyl ringsModulation of catalyst reactivity.
Hemilability ControlReplacement of nitrile groupFine-tuning of catalyst stability and activity.
Scaffold RigidityIncorporation into a cyclic structureEnhanced stability and enantioselectivity (if chiral).

Research on Derivatives and Analogues of 3 Dicyclohexylamino Propanenitrile

Synthesis and Exploration of Structural Derivatives

The synthesis of derivatives based on the 3-(Dicyclohexylamino)propanenitrile scaffold involves targeted modifications at three primary locations: the cyclohexyl rings, the three-carbon alkyl chain, and the terminal nitrile group.

The dicyclohexylamino group is a defining feature of the molecule, imparting significant steric bulk and lipophilicity. Modifications to these rings, while synthetically challenging, can fine-tune the steric and electronic environment around the nitrogen atom. The primary route to such derivatives would likely involve starting with substituted precursors rather than modifying the intact this compound molecule.

Altering the length and substitution of the alkyl chain connecting the amino and nitrile groups provides a strategy to control the molecule's flexibility and the spatial relationship between its functional ends. Analogous research on related compounds, such as N-(pyrimidyl)-ω-amino acids, has demonstrated the synthesis of homologous series by varying the length of the hydrocarbon chain (e.g., from β-alanine to γ-aminobutyric acid and beyond). rsc.org

A similar approach could be applied to this compound. For instance, reacting dicyclohexylamine (B1670486) with different ω-haloalkanenitriles (e.g., 4-chlorobutanenitrile or 5-bromovaleronitrile) would yield analogues with longer alkyl chains. Introducing substituents along this chain could also be explored to create chiral centers or to further influence the molecule's conformation and properties.

The nitrile group is a versatile functional group that can be converted into a variety of other moieties, significantly altering the chemical character of the molecule. epa.gov These transformations are often straightforward and represent the most common route to creating derivatives of this compound.

Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, forming N,N-dicyclohexyl-β-alanine . Alternatively, controlled partial hydrolysis can produce the corresponding primary amide, 3-(Dicyclohexylamino)propanamide . The synthesis of β-alanine from its corresponding nitrile (β-aminopropionitrile) is a well-established biotransformation, highlighting the feasibility of this conversion. nih.gov

Reduction: Catalytic hydrogenation or reduction with chemical hydrides (like lithium aluminum hydride) can convert the nitrile group into a primary amine, yielding N¹,N¹-dicyclohexylpropane-1,3-diamine . This transformation converts the molecule into a diamine, a valuable building block in polymer and coordination chemistry.

These conversions are summarized in the table below.

Starting CompoundReagent/ConditionResulting Functional GroupDerivative Name
This compoundH₃O⁺ or OH⁻, HeatCarboxylic Acid (-COOH)N,N-Dicyclohexyl-β-alanine
This compoundH₂O, H⁺ (controlled)Amide (-CONH₂)3-(Dicyclohexylamino)propanamide
This compoundH₂, Catalyst (e.g., Ni, Pd)Primary Amine (-CH₂NH₂)N¹,N¹-Dicyclohexylpropane-1,3-diamine

Impact of Structural Variations on Chemical Reactivity and Catalytic Performance

Structural modifications to this compound derivatives have a direct and predictable impact on their chemical properties and potential performance in applications like catalysis. The bulky nature of the dicyclohexylamino group is a critical factor, influencing both steric accessibility and the electronic properties of the nitrogen atom.

Impact of Cyclohexyl and Alkyl Chain Modifications: The steric hindrance provided by the two cyclohexyl groups is significant. Research on aldol (B89426) reactions involving other molecules with bulky β-substituents has shown that such steric hindrance can play a crucial role in determining stereoselectivity. researchgate.net Modifying the cyclohexyl rings or the alkyl chain would alter this steric profile, which could in turn influence the selectivity of any catalytic process in which the nitrogen atom acts as a Lewis base or directing group. The basicity of the central nitrogen atom, a key parameter for its catalytic activity, would also be affected by electronic changes on the rings.

Impact of Nitrile Group Alterations: Converting the nitrile to other functional groups creates derivatives with fundamentally different reactivities.

The carboxylic acid derivative, N,N-dicyclohexyl-β-alanine , is an amino acid that can participate in peptide coupling reactions or act as a bidentate ligand for metal coordination.

The diamine derivative, N¹,N¹-dicyclohexylpropane-1,3-diamine , introduces a second basic site. Such diamines are known chelating agents and are used as building blocks for polymers and as ligands in catalysis.

The amide offers different hydrogen bonding capabilities compared to the nitrile or amine, which can affect intermolecular interactions and solubility.

Compounds containing the dicyclohexylamino moiety are known to have applications in catalysis and materials science. For example, dicyclohexylamine is a precursor for vulcanization accelerators used in the rubber industry, and related tertiary amines like N,N-Dicyclohexylmethylamine serve as catalysts for polyurethane foams. ohans.comwikipedia.org The derivatives of this compound could be explored in similar contexts, where their structural variations would be expected to modulate catalytic activity or reaction rates.

Structure-Activity Relationship Studies in Diverse Chemical Applications

Structure-activity relationship (SAR) studies aim to connect the specific structural features of a molecule to its functional output. For derivatives of this compound, SAR studies would be crucial for optimizing their performance in potential applications such as catalysis, metal chelation, or as synthetic intermediates.

While specific SAR studies on this family of compounds are not widely published, principles can be drawn from related systems. For instance, in the catalytic reductive amination of cyclohexanone, the selectivity towards forming dicyclohexylamine was found to be dependent on reaction conditions and catalyst choice, indicating a clear relationship between the system's components and the chemical outcome. acs.org

A hypothetical SAR study on these derivatives for a catalytic application might investigate the following:

Effect of N-Substituent Bulk: A series of 3-(dialkylamino)propanenitrile analogues could be synthesized, varying the alkyl groups from small (e.g., methyl) to intermediate (e.g., cyclooctyl sigmaaldrich.com) to the very large dicyclohexyl group. By comparing their performance, one could establish a direct correlation between steric hindrance at the nitrogen atom and catalytic efficiency or selectivity.

Effect of Chain Length: By testing a homologous series with varying alkyl chain lengths (e.g., aminoethanenitrile, aminopropanenitrile, aminobutanenitrile), researchers could determine the optimal distance required between the amino group and the nitrile (or its derivative) for a specific binding or chelation event.

Such studies would enable the rational design of new molecules based on the this compound scaffold, tailored for enhanced performance in specific chemical applications.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-(Dicyclohexylamino)propanenitrile, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a complex pattern of signals corresponding to the dicyclohexyl and propanenitrile moieties. The protons on the two cyclohexyl rings would appear as a series of broad, overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The methine proton attached to the nitrogen (N-CH) would likely resonate as a multiplet further downfield, around 2.5-3.0 ppm, due to the deshielding effect of the adjacent nitrogen atom. The two methylene (B1212753) groups of the propanenitrile chain (-CH₂-CH₂-CN) would present as two distinct triplets. The methylene group adjacent to the nitrogen is expected around 2.7-2.9 ppm, while the one adjacent to the nitrile group would be slightly further downfield, around 2.4-2.6 ppm, owing to the electron-withdrawing nature of the cyano group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a clearer picture of the carbon skeleton. The nitrile carbon (-C≡N) is expected to appear as a characteristic signal in the downfield region, approximately at 118-122 ppm. The carbons of the cyclohexyl rings would produce a set of signals in the aliphatic region, typically between 25 and 60 ppm. The methine carbon attached to the nitrogen (N-CH) would be found around 55-60 ppm. The two methylene carbons of the propanenitrile linker would be distinguishable; the carbon adjacent to the nitrogen is anticipated around 45-50 ppm, and the one next to the nitrile group would be at a higher field, around 15-20 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Nitrile (-C≡N)118 - 122
Cyclohexyl Methine (N-CH)55 - 60
Cyclohexyl Methylene (-CH₂-)25 - 40
Propyl Methylene (-N-CH₂-)45 - 50
Propyl Methylene (-CH₂-CN)15 - 20

Mass Spectrometry Techniques in Mechanistic and Structural Investigations

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (C₁₅H₂₆N₂).

Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the nitrogen atom. A prominent fragmentation would be the alpha-cleavage, leading to the loss of a cyclohexyl radical and the formation of a stable iminium ion. Another significant fragmentation pattern would involve the loss of the propanenitrile side chain, resulting in a dicyclohexylaminium cation. The presence of the nitrile group could also lead to characteristic fragmentation patterns, such as the loss of HCN. Analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed Structurem/z (expected)
[M]⁺[C₁₅H₂₆N₂]⁺234
[M - C₆H₁₁]⁺[C₉H₁₅N₂]⁺151
[M - C₃H₄N]⁺[C₁₂H₂₂N]⁺180
[C₁₂H₂₂N]⁺Dicyclohexylaminium ion180

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and propanenitrile methylene groups would be observed in the range of 2850-2950 cm⁻¹. The C-N stretching vibration of the tertiary amine is typically found in the 1250-1020 cm⁻¹ region, though it may be weak and coupled with other vibrations. The presence and position of these bands can be used to monitor the synthesis of the compound, for example, by observing the appearance of the nitrile peak and the disappearance of reactant-specific peaks.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl C-HStretching2850 - 2950Strong
Nitrile (C≡N)Stretching2240 - 2260Medium, Sharp
C-NStretching1020 - 1250Weak to Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While no crystal structure for this compound has been reported in the Cambridge Structural Database, we can infer some of its likely solid-state characteristics.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 3-(Dicyclohexylamino)propanenitrile. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods can be employed to determine the molecule's geometry and electronic properties. For instance, geometry optimization of this compound would likely be performed to find the most stable conformation, which is crucial for understanding its interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the nitrogen atom of the dicyclohexylamino group due to the presence of its lone pair of electrons. The LUMO is likely to be associated with the nitrile group (C≡N), which is an electron-withdrawing group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO1.2
HOMO-LUMO Gap7.7

Note: The values in this table are hypothetical and for illustrative purposes only.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound and for mapping out the corresponding energy landscapes. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction pathway can be assessed.

For example, the hydrolysis of the nitrile group in this compound to form the corresponding carboxylic acid can be modeled. Computational methods can identify the transition state structures for both acid- and base-catalyzed hydrolysis, and the activation energies for each step can be calculated. This would provide insights into the reaction conditions required for this transformation.

The energy landscape for a reaction is a multi-dimensional surface that represents the potential energy of the system as a function of the geometric coordinates of the atoms. By mapping this landscape, local minima corresponding to stable intermediates and saddle points corresponding to transition states can be identified. This allows for a detailed understanding of the reaction pathway and potential side reactions.

Density Functional Theory (DFT) Applications in Compound Analysis and Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations can be used to predict a variety of properties, including optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. epstem.net

A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-31G(d,p). epstem.net The choice of functional and basis set is crucial for obtaining reliable results. For instance, DFT calculations could be used to simulate the infrared spectrum of this compound. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental spectra to confirm the structure of the compound.

Furthermore, DFT can be used to calculate various chemical descriptors that provide insights into the reactivity of this compound. These include electronegativity, chemical hardness, and the Fukui function, which can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
Total Energy (Hartree)-850.123
Dipole Moment (Debye)3.45
C≡N Stretch Freq. (cm⁻¹)2245

Note: The values in this table are hypothetical and for illustrative purposes only, calculated at the B3LYP/6-31G(d,p) level of theory.

Predictive Modeling for Novel Derivatives and Reactions

Computational chemistry plays a crucial role in the predictive modeling of novel derivatives of this compound and their potential reactions. By systematically modifying the structure of the parent molecule in silico, the effect of different functional groups on its properties can be investigated.

For example, one could computationally screen a library of derivatives where the cyclohexyl groups are substituted with various electron-donating or electron-withdrawing groups. For each derivative, properties such as the HOMO-LUMO gap, dipole moment, and electrostatic potential can be calculated to predict their relative reactivity and stability. This approach can guide synthetic efforts by prioritizing derivatives with desired properties.

Predictive modeling can also be applied to explore new reactions. For instance, the potential for this compound to participate in cycloaddition reactions via its nitrile group could be investigated computationally. By calculating the activation barriers for different reaction pathways, the feasibility of such reactions can be assessed before attempting them in the laboratory. This predictive power of computational chemistry can accelerate the discovery of new compounds and reactions.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of 3-(dicyclohexylamino)propanenitrile can be envisioned through variations of established methods for the production of related aminonitriles. A primary route would likely involve the cyanoethylation of dicyclohexylamine (B1670486) with acrylonitrile (B1666552). Future research could focus on optimizing this reaction, exploring various catalysts and reaction conditions to enhance yield, purity, and cost-effectiveness.

Emerging synthetic methodologies that could be applied to this compound include:

Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency compared to traditional batch processes.

Mechanochemistry: The use of mechanical force to induce chemical reactions could provide a solvent-free or low-solvent alternative, aligning with green chemistry principles.

Biocatalysis: The development of specific enzymes for the synthesis of aminonitriles could offer a highly selective and environmentally benign pathway.

Development of New Catalytic Applications

The presence of both a tertiary amine and a nitrile group suggests that this compound and its derivatives could serve as valuable ligands or catalysts in various chemical transformations. The sterically demanding dicyclohexyl groups could impart unique selectivity in catalytic processes.

Potential catalytic applications to be explored include:

Organocatalysis: The basic nitrogen atom could function as an organocatalyst in reactions such as the Michael addition, aldol (B89426) condensation, or polymerization reactions.

Ligand in Metal-Catalyzed Reactions: The nitrile and amine functionalities could coordinate with metal centers, making it a candidate for use in cross-coupling reactions, hydrogenations, or hydroformylations. The steric bulk of the dicyclohexyl groups could influence the stereochemical outcome of these reactions.

Integration with Green Chemistry Principles and Sustainable Synthesis

Future research on this compound will likely be heavily influenced by the principles of green chemistry, aiming to develop more sustainable and environmentally friendly processes.

Key areas for integration include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Investigating the potential for deriving starting materials, such as dicyclohexylamine or acrylonitrile, from renewable biomass sources.

Safer Solvents and Reagents: Shifting towards the use of greener solvents like water, supercritical fluids, or ionic liquids, and replacing hazardous reagents with more benign alternatives.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption.

Interdisciplinary Research Opportunities in Advanced Materials Science

The unique structure of this compound makes it an intriguing building block for the synthesis of novel polymers and advanced materials.

Interdisciplinary research could focus on:

Polymer Chemistry: The nitrile group can be polymerized or copolymerized to create unique polymer backbones. The bulky dicyclohexylamino side groups would significantly influence the physical and chemical properties of the resulting polymers, potentially leading to materials with high thermal stability, specific solubility characteristics, or unique morphologies.

Functional Materials: The compound could serve as a precursor for the synthesis of functional materials such as:

Ionic Liquids: Modification of the nitrile and amine groups could lead to the formation of novel ionic liquids with specific properties.

Surfactants: The amphiphilic nature of certain derivatives could be exploited for applications as surfactants or emulsifying agents.

Corrosion Inhibitors: The nitrogen-containing structure suggests potential for use as a corrosion inhibitor for metals.

While direct research on this compound is currently limited, its structural components are well-represented in a variety of chemical applications. The future of this compound lies in the systematic exploration of the areas outlined above, which could unlock its potential in catalysis, green chemistry, and materials science, paving the way for new discoveries and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.